molecular formula C11H15FN2S B4024287 1-Tert-butyl-3-(2-fluorophenyl)thiourea

1-Tert-butyl-3-(2-fluorophenyl)thiourea

Cat. No.: B4024287
M. Wt: 226.32 g/mol
InChI Key: LHSREYRZXKDUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-(2-fluorophenyl)thiourea is a chemical compound of significant interest in organic and medicinal chemistry research. As a thiourea derivative, it features a thiocarbonyl group flanked by nitrogen atoms, which allows it to act as a versatile building block and a potential ligand in various chemical and biological applications . Thiourea derivatives are widely recognized in scientific literature for their diverse biological activities, which include antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties, making them valuable scaffolds in drug discovery efforts . The specific structure of this compound, incorporating a tert-butyl group and a 2-fluorophenyl ring, may influence its lipophilicity, steric bulk, and electronic properties, which are critical parameters in the design of bioactive molecules and organocatalysts . Researchers utilize such compounds as key intermediates in the synthesis of more complex heterocyclic systems and peptidomimetics, where they can be used to replace peptide bonds, potentially leading to enhanced metabolic stability and altered pharmacokinetic profiles . Furthermore, the presence of the fluorine atom and sulfur atom in its molecular structure provides potential ligating sites for coordination chemistry and the development of metal complexes with biological or catalytic activity . This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butyl-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSREYRZXKDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(2-fluorophenyl)thiourea can be synthesized through the reaction of tert-butylamine with 2-fluorophenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2-fluorophenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with biological molecules, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to coordinate with metal ions makes it effective in sensing applications .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Diafenthiuron (1-Tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea)

  • Structure: Features a bulky 2,6-diisopropyl-4-phenoxyphenyl group instead of 2-fluorophenyl.
  • Properties :
    • Crystal packing involves N–H···S hydrogen bonds forming inversion dimers and chains along the b-axis .
    • Dihedral angles between phenyl rings and thiourea planes are ~73–86°, influencing molecular rigidity .
    • Acts as an insecticide/acaricide targeting mites, aphids, and whiteflies .
  • Degradation : Sunlight exposure generates carbodiimide and urea derivatives, reducing environmental persistence .

Comparison :

  • The 2-fluorophenyl group in the target compound may enhance electronegativity and polar interactions compared to Diafenthiuron’s phenoxy group.
  • Reduced steric bulk in the target compound could improve solubility but decrease binding affinity to insecticidal targets.

1-(2-Fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 87)

  • Activity : Exhibits antitubercular activity (MIC: 2–8 µg/mL) against multidrug-resistant Mycobacterium tuberculosis .
  • Structure : Combines 2-fluorophenyl with electron-withdrawing 4-chloro-3-nitrophenyl, enhancing bioactivity through increased electrophilicity.

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT)

  • Activity: Potential anticancer agent with DFT/MD simulations suggesting strong water interactions and inhibitory binding .
  • Structure : Trifluoromethyl group introduces hydrophobicity and metabolic stability.

Comparison :

  • Fluorine’s electronegativity in all three compounds enhances hydrogen bonding and target binding.

1-Tert-butyl-3-(4-ethylphenyl)thiourea

  • Synthesis : 45% yield via routes applicable to tert-butyl thioureas .
  • Properties : Lower molecular weight (236.38 g/mol) and simpler substituents compared to the target compound.

1-Tert-butyl-3-(4-chlorophenyl)thiourea

Comparison :

  • The 2-fluorophenyl group in the target compound may confer better solubility than chlorophenyl analogues while maintaining moderate lipophilicity.
  • Steric effects from tert-butyl likely dominate over electronic effects of substituents on the phenyl ring.

Crystallographic and Hydrogen-Bonding Trends

Compound Dihedral Angles (°) Hydrogen Bonding Crystal Packing
Diafenthiuron 73.18 (phenyl), 86.00 (thiourea) N–H···S dimers (R₂²(8)) Chains along b-axis
Target Compound (Hypothetical) ~80–85 (estimated) Likely N–H···S/F interactions Less rigid than Diafenthiuron

Key Insight: Fluorine’s smaller size compared to isopropyl/phenoxy groups may reduce steric hindrance, enabling tighter molecular packing.

Environmental and Stability Considerations

  • Photodegradation: Diafenthiuron degrades to carbodiimide and urea under sunlight . The target compound’s C–F bond is more stable than C–O (phenoxy), suggesting slower degradation.
  • Metal Coordination : Thioureas generally form stable metal complexes , but the tert-butyl group may hinder coordination compared to smaller substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Tert-butyl-3-(2-fluorophenyl)thiourea, and how do reaction parameters influence yield?

  • Methodological Answer: The synthesis typically involves reacting tert-butylamine with 2-fluorophenyl isothiocyanate in anhydrous conditions, using solvents like dichloromethane or THF. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires monitoring reaction completion via TLC and avoiding moisture to prevent thiourea hydrolysis .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer:

  • NMR (¹H/¹³C): Identify tert-butyl (δ ~1.3 ppm, singlet) and fluorophenyl (δ ~7.0–7.5 ppm, multiplet) groups. Thiourea NH protons appear as broad signals (δ ~9–11 ppm) .
  • FT-IR: Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
  • X-ray crystallography: Resolve bond lengths (e.g., C=S: ~1.66 Å) and intramolecular hydrogen bonding (N-H···S), critical for confirming planar thiourea geometry .

Q. How does the tert-butyl substituent affect solubility and stability compared to other alkyl groups?

  • Methodological Answer: The tert-butyl group enhances steric hindrance, reducing aggregation in polar solvents (e.g., DMSO, ethanol) and improving thermal stability. Comparative solubility studies with ethyl or allyl analogs require HPLC-based solubility assays (logP measurements) and thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity with biological targets (e.g., enzymes)?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur in C=S for metal coordination).
  • Molecular docking (AutoDock/Vina): Simulate binding affinities to targets like tyrosine kinases or β-amyloid, using crystal structures from the PDB. Validate with MD simulations to assess binding stability .
  • ADMET prediction (SwissADME): Estimate pharmacokinetic properties (e.g., BBB permeability) to prioritize in vivo testing .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer:

  • Dose-response normalization: Compare IC₅₀ values (in vitro) with plasma concentrations (in vivo) using LC-MS/MS quantification.
  • Metabolite profiling: Identify active/inactive metabolites via hepatic microsome assays (e.g., human S9 fraction) and UPLC-QTOF-MS .
  • PK/PD modeling: Integrate pharmacokinetic data (e.g., AUC, Cₘₐₓ) with pharmacodynamic endpoints (e.g., tumor growth inhibition) to explain efficacy gaps .

Q. What experimental designs elucidate the thiourea moiety’s role in metal chelation or catalysis?

  • Methodological Answer:

  • Chelation studies: Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in methanol, monitoring UV-Vis spectral shifts (λ = 400–600 nm) or Job’s plot analysis for stoichiometry .
  • Catalytic assays: Test Suzuki-Miyaura coupling efficiency (e.g., aryl halide substrates) using Pd(II)-thiourea complexes. Compare turnover numbers (TON) with control ligands (e.g., triphenylphosphine) .

Data Analysis and Comparative Studies

Q. How do structural variations (e.g., fluorophenyl vs. methoxyphenyl) influence bioactivity?

  • Methodological Answer:

  • SAR analysis: Synthesize analogs with substituted aryl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) and test against bacterial models (e.g., E. coli MIC assays).
  • Hammett plots: Correlate substituent σ values with log(IC₅₀) to quantify electronic effects on activity .

Q. What statistical methods validate reproducibility in thiourea-based assay results?

  • Methodological Answer:

  • ANOVA with post-hoc tests: Compare triplicate data across independent experiments (e.g., enzyme inhibition assays).
  • Grubbs’ test: Identify outliers in HPLC purity datasets (e.g., % area) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tert-butyl-3-(2-fluorophenyl)thiourea
Reactant of Route 2
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1-Tert-butyl-3-(2-fluorophenyl)thiourea

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